Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (hereafter referred to as the target compound) is a tetrahydrothienopyridine derivative characterized by a fused bicyclic system comprising a pyridine ring and a thiophene moiety. The molecule features a methyl substituent at position 5 and an ethyl ester group at position 2. Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.09 Da .
The compound has been extensively studied for its crystallographic and pharmacological properties. Single-crystal X-ray diffraction (SC-XRD) analysis reveals that its crystal packing is stabilized by intermolecular hydrogen bonds involving water molecules and non-covalent interactions such as C–H⋯O and N–H⋯S . Density functional theory (DFT) studies corroborate its molecular geometry, with bond lengths and angles consistent with experimental data . Pharmacokinetically, the compound complies with Lipinski’s and Pfizer’s rule of five (logP = 2.484, polar surface area = 55.56 Ų), indicating favorable oral bioavailability .
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
ethyl 2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7-6-13(2)5-4-8(7)16-10(9)12/h3-6,12H2,1-2H3 |
InChI Key |
OSQUHBQRPLJHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CN(CC2)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic addition of ethyl cyanoacetate to the ketone group of N-methyl-4-piperidone, followed by cyclization facilitated by sulfur. Morpholine acts as both a catalyst and a proton scavenger, enabling the formation of the thiophene ring. Typical conditions involve refluxing in ethanol at 80–90°C for 2–3 hours, achieving yields of 64–85%. For instance, combining 10 mL of N-methyl-4-piperidone (86.6 mmol) with ethyl cyanoacetate (9.22 mL) and sulfur (3.05 g) in ethanol (150 mL) yielded 13.4 g (64%) of the target compound after recrystallization.
Solvent and Catalyst Optimization
Solvent selection critically impacts yield. Ethanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants. Replacing ethanol with 2-propanol or acetonitrile reduces yields by 15–20%. Catalyst screening reveals that morpholine outperforms alternatives like piperidine or triethylamine, likely due to its dual role in deprotonation and intermediate stabilization.
Alternative Synthetic Routes
Cyanation-Hydrolysis Approach
A patent-pending method involves the cyanation of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine followed by hydrolysis. Although initially developed for thiazolo derivatives, this approach adapts to thieno analogs by substituting sulfur with selenium or adjusting ring substituents. Key steps include:
-
Cyanation : Reacting the brominated intermediate with potassium cyanide in N,N-dimethylacetamide at 140–160°C for 13–20 hours.
-
Hydrolysis : Treating the nitrile intermediate with lithium hydroxide in ethanol at 40–70°C to yield the carboxylic acid derivative, which is esterified to the target compound.
This method achieves 70–75% overall yield but requires stringent temperature control to avoid side reactions.
Reductive Amination Pathways
Reductive amination of 5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carbaldehyde with ethyl glycinate has been explored. Using sodium cyanoborohydride in methanol at room temperature for 24 hours yields 55–60% of the product. However, this route is less favored due to lower efficiency and challenges in aldehyde intermediate purification.
Industrial-Scale Production and Optimization
Large-Batch Gewald Synthesis
Scaling the Gewald reaction necessitates modifications to ensure consistency:
-
Precision in Reagent Ratios : Maintaining a 1:1.05 molar ratio of N-methyl-4-piperidone to ethyl cyanoacetate minimizes unreacted starting material.
-
Continuous Stirring : Automated stirring at 500 rpm enhances mixing and heat distribution, reducing reaction time by 20%.
-
In-Line Purification : Integrating crystallization directly into the reaction workflow (e.g., using diisopropyl ether) improves purity to >98% without additional steps.
Yield Comparison Across Methods
Purification and Isolation Techniques
Crystallization Strategies
Crude product isolation typically involves acid-base extraction followed by recrystallization. For example, treating the reaction mixture with hydrochloric acid precipitates the hydrochloride salt, which is neutralized and recrystallized from ethanol to yield pure product. Alternative solvents like diisopropyl ether or ethyl acetate improve crystal morphology, facilitating filtration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under conditions such as refluxing in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[3,2-c]pyridine compounds.
Scientific Research Applications
Biological Activities
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate exhibits several promising biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways .
- Enzymatic Activity Modulation : There is ongoing research into how this compound may affect enzymes involved in metabolic pathways .
Pharmacological Applications
The compound's unique structure positions it as a candidate for drug development. Key areas of focus include:
- CNS Disorders : Given its potential interactions with neurotransmitter systems, it may be explored for treating conditions such as depression or anxiety.
- Antimicrobial Activity : Some studies have indicated that similar compounds exhibit antimicrobial properties; thus, this compound may warrant investigation in this area.
Case Study 1: Neuropharmacological Effects
Recent studies have focused on the neuropharmacological effects of this compound. In vitro assays demonstrated significant modulation of serotonin receptors, suggesting potential for antidepressant activity .
Case Study 2: Antimicrobial Screening
In another study assessing antimicrobial properties, derivatives of the thieno-pyridine structure were tested against various bacterial strains. Results indicated that compounds with similar scaffolds exhibited notable antibacterial activity. This suggests that this compound could also possess such properties .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Thieno-pyridine | Potential CNS effects |
| Ethyl 2-amino-6-methyl-4H-thieno[2,3-c]pyridine | Thieno-pyridine | Antimicrobial activity |
| Other thieno-pyridine derivatives | Various substitutions | Diverse biological activities |
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of tetrahydrothienopyridine derivatives, which vary in substituents, ring fusion positions, and functional groups. Below is a detailed comparison with structurally related analogs:
Ethyl 2-amino-6-Boc-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate (CAS 1820647-12-8)
- Structure : Differs in the substituent at position 6 (tert-butoxycarbonyl, Boc) and the saturation of the pyridine ring (4,7-dihydro vs. 4,5,6,7-tetrahydro in the target compound).
- Molecular Formula : C₁₅H₂₂N₂O₄S (MW = 326.41 g/mol).
- Key Differences: The Boc group introduces steric bulk, reducing hydrogen-bonding capacity compared to the amino group in the target compound. The partial saturation of the pyridine ring may alter conformational flexibility and electronic properties.
- Applications : Primarily used as a synthetic intermediate requiring deprotection for further functionalization .
Tinoridine Hydrochloride (Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride)
- Structure: Features a benzyl group at position 6 and a thieno[2,3-c]pyridine ring fusion (vs. [3,2-c] in the target compound).
- Molecular Formula : C₁₈H₂₁N₂O₂S·HCl (MW = 348.88 g/mol).
- The hydrochloride salt improves solubility in polar solvents, a formulation advantage over the free base form of the target compound. Safety data indicate acute oral toxicity (H302) and respiratory irritation (H335), highlighting stricter handling requirements .
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-43-2)
- Structure: Contains an acetyl group at position 6 and a thieno[2,3-c]pyridine core.
- Applications : Serves as a precursor for Schiff base ligands complexed with Fe(II), Ni(II), and Zn(II). These complexes exhibit distinct electronic and optical properties, with DFT/UB3LYP calculations revealing charge-transfer characteristics suitable for materials science applications .
2-Alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives
- Structure : Substituted with an o-chlorobenzyl group at position 5 and alkoxycarbonyl at position 2.
- These derivatives are intermediates in synthesizing ticlopidine hydrochloride, an antiplatelet drug, underscoring their medicinal chemistry relevance .
Structural and Pharmacokinetic Comparison Table
| Compound Name | Substituents | Ring Fusion | Molecular Weight (Da) | logP | Key Applications |
|---|---|---|---|---|---|
| Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate | 5-methyl, 3-ethyl ester | [3,2-c] | 240.09 | 2.484 | Drug candidate (Adenosine A1) |
| Tinoridine Hydrochloride | 6-benzyl, hydrochloride salt | [2,3-c] | 348.88 | >3.0 | Anti-inflammatory agent |
| Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 6-acetyl | [2,3-c] | 281.34 | 1.8 | Metal coordination chemistry |
| 2-Alkoxycarbonyl-5-o-chlorobenzyl derivative | 5-o-chlorobenzyl, 2-alkoxycarbonyl | [3,2-c] | ~350 (estimated) | ~3.2 | Ticlopidine precursor |
Key Research Findings
Crystallographic Stability : The target compound exhibits superior crystal packing stability via hydrogen bonds (N–H⋯O, C–H⋯S) compared to Boc- or benzyl-substituted analogs, which rely on van der Waals interactions due to steric hindrance .
Drug-Likeness : The target compound’s methyl group balances lipophilicity and molecular weight, achieving optimal compliance with drug-likeness rules. In contrast, benzyl or Boc groups increase MW beyond 300 Da, reducing bioavailability .
Synthetic Versatility: The amino and ester groups in the target compound enable facile derivatization (e.g., thiourea formation, cyclization to pyridothienopyrimidines), whereas halogenated analogs require specialized reagents for functionalization .
Biological Activity
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₁H₁₆N₂O₂S
- Molecular Weight : 240.32 g/mol
- CAS Number : 24237-39-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the thieno[3,2-c]pyridine scaffold and the carboxylate functional group. The detailed synthetic pathways can vary but often include cyclization and functionalization steps to achieve the desired structural characteristics.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity , particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- In Vitro Studies : Ethyl 2-amino derivatives have demonstrated IC₅₀ values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) . These values indicate potent antiproliferative effects.
- Mechanism of Action : The compound appears to exert its effects by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This interaction triggers apoptotic pathways selectively in cancer cells without significantly affecting normal human peripheral blood mononuclear cells .
Apoptosis Induction
The induction of apoptosis is a critical aspect of its biological activity:
- Dose-dependent Effects : Compounds derived from this scaffold have shown a significant increase in apoptotic cells in treated samples compared to controls. For example, at IC₅₀ concentrations, up to 56% of cells underwent apoptosis after treatment with certain derivatives .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that Ethyl 2-amino derivatives exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Notably:
- Selectivity : The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells at higher concentrations (>20 μM), indicating a therapeutic window that could be exploited for cancer treatment .
- Toxicity Studies : In testing against HEK293a SHH cells, some analogs showed minimal cytotoxicity (CC₅₀ > 50 μM), reinforcing their potential as targeted anticancer agents .
Research Findings and Case Studies
| Study | Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Ethyl 2-amino derivative | HeLa | 1.1 | Tubulin binding |
| Study 2 | Ethyl 2-amino derivative | L1210 | 2.8 | Apoptosis induction |
| Study 3 | Ethyl 2-amino derivative | CEM | 2.3 | Cell cycle arrest |
These findings indicate that modifications to the thieno[3,2-c]pyridine structure can enhance biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
